molecular formula C25H18BrClN4O2 B12021661 4-[6-(3-bromophenyl)-2-chloro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

4-[6-(3-bromophenyl)-2-chloro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

Cat. No.: B12021661
M. Wt: 521.8 g/mol
InChI Key: DINAIWFNDDHHGU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[6-(3-bromophenyl)-2-chloro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether involves multiple steps. One common synthetic route includes the reaction of 3-bromophenyl hydrazine with 2-chloro-3-formylchromone to form an intermediate, which is then reacted with phenyl methyl ether under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[6-(3-bromophenyl)-2-chloro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical processes .

Properties

Molecular Formula

C25H18BrClN4O2

Molecular Weight

521.8 g/mol

IUPAC Name

9-(3-bromophenyl)-4-chloro-11-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H18BrClN4O2/c1-32-18-8-5-14(6-9-18)23-21-22(30-25-28-13-29-31(23)25)19-12-17(27)7-10-20(19)33-24(21)15-3-2-4-16(26)11-15/h2-13,23-24H,1H3,(H,28,29,30)

InChI Key

DINAIWFNDDHHGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Br)NC6=NC=NN26

Origin of Product

United States

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